2-(6-Methylpyridin-2-yl)acetic acid

Catalog No.
S1527418
CAS No.
92917-49-2
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Methylpyridin-2-yl)acetic acid

CAS Number

92917-49-2

Product Name

2-(6-Methylpyridin-2-yl)acetic acid

IUPAC Name

2-(6-methylpyridin-2-yl)acetic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

UDZGMJHDNLXBQP-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CC(=O)O

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)O

Flow Synthesis of 2-Methylpyridines

Scientific Field: Organic Chemistry

Summary of Application: This compound is used in the synthesis of 2-methylpyridines, which are valuable chemical products used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Methods of Application: The synthesis involves progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Results or Outcomes: Eight 2-methylated pyridines were produced in very good yields that were suitable for further use without additional work-up or purification . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Corrosion Inhibition

Scientific Field: Materials Science

Summary of Application: 2-(6-Methylpyridin-2-yl)-1H-imidazo[4,5-f][1,10] phenanthroline (MIP), a derivative of 2-(6-Methylpyridin-2-yl)acetic acid, has been evaluated as a corrosion inhibitor for mild steel in 0.5 M H2SO4 solution .

Methods of Application: The inhibition efficiency of MIP was evaluated using gravimetric and UV–Visible spectrophotometric methods at 303–333 K .

Results or Outcomes: The inhibition efficiency was found to increase with an increase in MIP concentration but decreased with temperature . The UV–Visible absorption spectra of the solution containing the inhibitor after the immersion of the mild steel specimen indicate the formation of a MIP-Fe complex .

Synthesis of Quinolinyl-Pyrazoles

Scientific Field: Medicinal Chemistry

Summary of Application: This compound is used in the synthesis of quinolinyl-pyrazoles, which have shown significant pharmacological activity . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .

Methods of Application: The synthesis involves treating 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate via cyclization in the presence of dimethylacetamide and hydrazine hydrate under ethanol solvent system .

Results or Outcomes: The synthesized molecules were screened for their efficacy against the typical drugs in the market . The methylpyrimidyl pyrazoloquinoline compound emerged as a potent PDE10A inhibitor for schizophrenia .

Corrosion Inhibition

Summary of Application: 2-(6-Methyl-2-pyridyl)acetic Acid Hydrochloride, a derivative of 2-(6-Methylpyridin-2-yl)acetic acid, is used in the field of materials science .

2-(6-Methylpyridin-2-yl)acetic acid is an organic compound with the molecular formula C₈H₉NO₂. It features a pyridine ring substituted with a methyl group and a carboxylic acid functional group, making it a derivative of pyridine. This compound is characterized by its unique structure, which includes a six-membered aromatic ring (pyridine) and an acetic acid moiety. The presence of the methyl group at the 6-position of the pyridine ring influences both its chemical properties and biological activity.

The reactivity of 2-(6-Methylpyridin-2-yl)acetic acid can be attributed to its functional groups. Key reactions include:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can undergo decarboxylation, leading to the formation of 6-methylpyridine.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and can exhibit different biological activities.
  • Amidation: Reaction with amines can yield amides, which may enhance pharmacological properties.

2-(6-Methylpyridin-2-yl)acetic acid exhibits various biological activities, particularly in pharmacology. Research indicates that compounds with similar structures often possess antibacterial and anti-inflammatory properties. For example, derivatives of this compound have shown potential in enhancing antibacterial activity when coordinated with metal ions such as copper . The biological mechanisms may involve interference with microbial cell wall synthesis or modulation of immune responses.

Several methods have been developed for synthesizing 2-(6-Methylpyridin-2-yl)acetic acid:

  • From 6-Methylpyridine: Starting from 6-methylpyridine, the acetic acid moiety can be introduced via electrophilic substitution followed by hydrolysis.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate aldehydes or ketones with amino acids or their derivatives.
  • Metal-Catalyzed Reactions: Recent studies have explored metal-catalyzed reactions that facilitate the formation of this compound from simpler precursors under mild conditions .

The applications of 2-(6-Methylpyridin-2-yl)acetic acid span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Agriculture: Its derivatives may be explored for use as agrochemicals due to their potential antifungal and antibacterial properties.
  • Chemical Research: Used as a building block in organic synthesis, particularly in developing new materials or compounds with specific functionalities.

Interaction studies involving 2-(6-Methylpyridin-2-yl)acetic acid often focus on its coordination with metal ions. For example, complexes formed between this compound and copper have been shown to enhance its biological activity against bacteria . These interactions may alter the electronic properties of the compound, leading to improved efficacy in various applications.

Similar Compounds: Comparison

Several compounds share structural similarities with 2-(6-Methylpyridin-2-yl)acetic acid, including:

Compound NameStructure DescriptionUnique Features
2-(5-Methylpyridin-2-yl)acetic acidSimilar pyridine ring but methyl at the 5-positionMay exhibit different biological activities
3-(6-Methylpyridin-2-yl)propanoic acidPropanoic acid instead of aceticPotentially different pharmacological profiles
4-(6-Methylpyridin-2-yl)butanoic acidButanoic acid structureLonger carbon chain may influence lipophilicity

These compounds differ primarily in their substitution patterns on the pyridine ring and the length of their carbon chains, which can significantly affect their biological activity and chemical reactivity.

XLogP3

0.8

Wikipedia

(6-Methylpyridin-2-yl)acetic acid

Dates

Modify: 2023-08-15

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